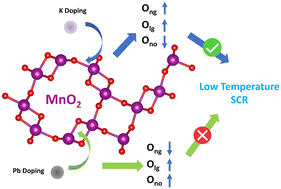Modulating active oxygen species on α-MnO2 with K and Pb for SCR of NO at low temperatures†
Catalysis Science & Technology Pub Date: 2023-10-03 DOI: 10.1039/D3CY01068F
Abstract
Low-temperature (LT) selective catalytic reduction (SCR) of NOx has been a research hotspot. However, the roles of oxygen vacancies and active oxygen species in the LT SCR process are still unclear. In this study, we categorized surface-active oxygen species into three groups: Ong (capable of oxidizing NH3 into nitrogen gas), Olg (capable of oxidizing NH3 into laughing gas), and Ono (capable of oxidizing NH3 into nitric oxide). Accordingly, the influence of Pb and K doping on the active oxygen species of α-MnO2 and its LT SCR performance were investigated. The results demonstrate that K doping reduces the generation of Ono while enhancing the production of Ong and Olg. In contrast, Pb doping inhibits the formation of Ong species and decreases the temperature threshold for Ono species generation. Thus, K doping facilitated the SCR performance, while Pb doping improved the NH3 oxidation and reduced the NOx conversion. DFT calculations revealed that K incorporated in the tunnels of MnO2 facilitated NH3 adsorption and reduced the energy barrier for activation, while Pb doping inhibited NH3 adsorption and increased the energy barrier for NH3 activation. The findings provide valuable insight into the roles of active oxygen species and oxygen vacancies in the low-temperature SCR process.


Recommended Literature
- [1] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [2] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [3] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [4] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [5] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [6] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [7] Engineering plasmonic semiconductors for enhanced photocatalysis
- [8] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [9] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [10] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 126840-22-0









